Product packaging for 2-Amino-1-butanesulfonic acid(Cat. No.:CAS No. 6286-13-1)

2-Amino-1-butanesulfonic acid

Cat. No.: B14731177
CAS No.: 6286-13-1
M. Wt: 153.20 g/mol
InChI Key: RIBNBROHOSPTSX-UHFFFAOYSA-N
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Description

Contextualization within the Class of Aminosulfonic Acids

2-Amino-1-butanesulfonic acid belongs to the family of organosulfur compounds known as aminosulfonic acids. These molecules are characterized by the presence of at least one amino group (-NH₂) and one sulfonic acid group (-SO₃H) attached to an organic backbone. This dual functionality imparts unique properties, combining the basicity of an amine with the strong acidity of a sulfonic acid. atamanchemicals.comwikipedia.org In aqueous solutions, these compounds typically exist as zwitterions, with the acidic proton transferring to the basic amino group.

The sulfonic acid group is notably strong, with a pKa value significantly lower than that of the carboxylic acid group found in proteinogenic amino acids. wikipedia.org For instance, sulfamic acid, the simplest aminosulfonic acid, is a moderately strong acid. wikipedia.org This high acidity ensures that the sulfo group is fully deprotonated under most physiological conditions.

A prominent and well-studied member of this class is taurine (B1682933), or 2-aminoethanesulfonic acid. ui.ac.id Taurine's structure differs from this compound only by the length of its carbon chain. It is vital in various biological processes, highlighting the potential physiological relevance of this class of compounds. ui.ac.id Another example is sulfanilic acid (4-aminobenzenesulfonic acid), an aromatic aminosulfonic acid used extensively in the synthesis of dyes and sulfa drugs. nih.gov

The properties of this compound can be inferred from its structure in comparison to other aminosulfonic acids.

Table 1: Comparison of Selected Aminosulfonic Acids

Compound Name Chemical Formula Molar Mass ( g/mol ) Structure Key Characteristics
Sulfamic Acid H₃NO₃S 97.09 O=S(=O)(O)N Simplest aminosulfonic acid; strong, solid acid. wikipedia.orgirochemical.com
Taurine (2-Aminoethanesulfonic Acid) C₂H₇NO₃S 125.15 C(CS(=O)(=O)O)N Biologically essential, involved in numerous metabolic processes. ui.ac.id
This compound C₄H₁₁NO₃S 153.20 CCC(N)CS(=O)(=O)O Butyl analogue of taurine; research is limited.

Historical Perspectives on Sulfonic Acid and Amino Acid Research

The scientific understanding of this compound is built upon two long-standing pillars of organic chemistry: sulfonic acid chemistry and amino acid research.

Research into sulfonic acids dates back to the 19th century, with significant advancements in sulfonation techniques—the introduction of the -SO₃H group into organic molecules. These methods include reacting aromatic compounds with fuming sulfuric acid or treating organic precursors with agents like chlorosulfonic acid. google.com The resulting sulfonic acids were recognized early on for their strong acidic nature and their utility in producing dyes and detergents.

Parallel to this, the field of amino acid chemistry began with the isolation of asparagine in 1806. Throughout the 19th and early 20th centuries, chemists isolated and identified the 20 common proteinogenic amino acids. A crucial breakthrough in their synthesis was the Strecker synthesis (1850), which produces α-amino acids from an aldehyde, ammonia (B1221849), and cyanide. almerja.com This and other methods, like the Gabriel synthesis, moved the field from mere extraction to rational chemical construction. almerja.com

The convergence of these two fields led to the synthesis and study of aminosulfonic acids. These compounds were investigated as structural analogues of natural amino acids, where the carboxyl group is replaced by the more strongly acidic sulfonic acid group. The synthesis of taurine and other simple aminosulfonic acids paved the way for exploring their unique chemical and biological roles, distinct from their carboxylate counterparts. ui.ac.id

Significance and Research Trajectories for this compound

While direct research on this compound is not widely published, its potential significance can be projected from its chemical structure and the known applications of related compounds. The presence of both a chiral center (at the second carbon) and the zwitterionic character suggests several avenues for future investigation.

Potential Research Areas:

Bioactivity Screening: As a structural analogue of taurine and other neuroactive amino acids, this compound could be a candidate for screening in neurological or metabolic studies. The butyl group may influence its lipophilicity and, therefore, its interaction with biological membranes and protein receptors.

Asymmetric Synthesis: The development of stereoselective synthesis methods for (R)- and (S)-2-Amino-1-butanesulfonic acid would be a significant research direction. Pure enantiomers are often required for pharmaceutical applications to differentiate biological activity and avoid off-target effects.

Coordination Chemistry: The amino and sulfonate groups are excellent ligands for metal ions. Research could explore the use of this compound in forming novel coordination polymers or metal complexes, which may have applications in catalysis or materials science.

Peptidomimicry: Aminosulfonic acids are used to create peptidosulfonamides, which are peptide analogues with enhanced stability against enzymatic degradation. This compound could serve as a building block in this area for the development of new therapeutic agents.

Table 2: Potential Research Trajectories and Rationale

Research Trajectory Scientific Rationale Potential Application
Neurological Activity Studies Structural similarity to taurine, a neuromodulator. Development of novel central nervous system agents.
Stereoselective Synthesis Presence of a chiral center implies distinct biological activities for each enantiomer. Production of enantiomerically pure compounds for pharmaceutical evaluation.
Use as a Synthetic Building Block The amino and sulfonic acid groups allow for further chemical modification. Creation of complex molecules, such as dyes or drug candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO3S B14731177 2-Amino-1-butanesulfonic acid CAS No. 6286-13-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6286-13-1

Molecular Formula

C4H11NO3S

Molecular Weight

153.20 g/mol

IUPAC Name

2-aminobutane-1-sulfonic acid

InChI

InChI=1S/C4H11NO3S/c1-2-4(5)3-9(6,7)8/h4H,2-3,5H2,1H3,(H,6,7,8)

InChI Key

RIBNBROHOSPTSX-UHFFFAOYSA-N

Canonical SMILES

CCC(CS(=O)(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Amino 1 Butanesulfonic Acid

Established Organic Synthetic Routes to 2-Amino-1-butanesulfonic Acid

The construction of the this compound backbone can be approached through several strategic disconnections, primarily involving the formation of the C-N bond or the C-S bond at key stages.

A plausible synthetic strategy involves the introduction of the amino group onto a pre-existing butanesulfonic acid scaffold. This often proceeds through the formation of a more reactive intermediate, such as a sultone (a cyclic sulfonic ester). For instance, 1,4-butane sultone can be synthesized from but-1-ene through a series of reactions. nih.gov Another approach starts with the reaction of 1-butene (B85601) with chlorine and a nitrile compound, followed by hydrolysis to produce 2-amino-1-butanol, a potential precursor that would require subsequent sulfonation. researchgate.netacs.org

A general method for preparing sulfonates from sultones has been described, which could be adapted for this synthesis. google.com The process involves reacting a sultone with a suitable reagent to open the ring and introduce the desired functionality. While not specific to this compound, the preparation of 2-aminoalkanesulfonic acids from 2-oxazolidinones by reaction with a water-soluble metal sulfite (B76179) or bisulfite in an aqueous solution has been patented. acs.org This method offers a high-yield route to β-amino sulfonic acids. acs.org

PrecursorReagentsIntermediate/ProductReference
But-1-eneCl2, Nitrile, H2O2-Amino-1-butanol researchgate.netacs.org
2-OxazolidinoneNaHSO3/Na2SO3 (aq)Metal salt of 2-aminoalkanesulfonic acid acs.org

Direct amination of a sulfonic acid is challenging. Therefore, indirect methods are typically employed. One common strategy is the conversion of the sulfonic acid to a more reactive sulfonyl chloride, which can then be reacted with an amine. However, this approach is more suitable for the formation of sulfonamides rather than free amino sulfonic acids. nih.gov

Electrophilic amination offers a more direct route to forming a C-N bond. This process involves the reaction of a carbanion with an electrophilic nitrogen source. nih.gov Reagents such as hydroxylamine-O-sulfonic acid (HOSA) are used for the introduction of an amino group. nih.gov While broadly applicable, the specific application to a butanesulfonic acid precursor to yield this compound would require the generation of a carbanion at the C-2 position.

Another relevant strategy is the synthesis of α-sulfo-β-amino acids, which has been reported. nih.gov This suggests that methodologies for the synthesis of amino sulfonic acids with varying substitution patterns are available and could potentially be adapted.

The synthesis of enantiomerically pure β-amino sulfonic acids is of significant interest due to their potential biological activities. Several strategies have been developed to achieve this.

One approach involves the stereoselective addition of sulfonyl anions to chiral N-sulfinyl imines. nih.govnih.gov This method provides β-amino sulfones and sulfonamides in good yields and high stereoselectivity. nih.govnih.gov Subsequent cleavage of the sulfonyl or sulfonamide group could potentially yield the free amino sulfonic acid.

The kinetic resolution of racemic mixtures is another common strategy. Chiral resolving agents, such as chiral amines or acids, can be used to form diastereomeric salts that can be separated by crystallization. researchgate.netnih.gov For example, chiral acids like (+)-tartaric acid or (+)-camphor-10-sulfonic acid are used for the resolution of racemic bases. nih.gov A patent describes a chiral resolution method for n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives using O,O'-diacyltartaric acid derivatives as the chiral auxiliary. wiley.com

Furthermore, advances in organocatalysis have enabled the enantioselective synthesis of β-amino acid derivatives, which could be conceptually extended to their sulfonic acid analogues. biocyc.org

MethodKey FeaturesPotential Application to this compoundReference
Addition to Chiral N-Sulfinyl IminesHigh stereoselectivity in the formation of β-amino sulfones/sulfonamides.Synthesis of a precursor to chiral this compound. nih.govnih.gov
Chiral ResolutionSeparation of enantiomers via diastereomeric salt formation.Isolation of specific enantiomers of this compound. researchgate.netnih.gov
OrganocatalysisEnantioselective formation of C-N bonds.Asymmetric synthesis of the this compound backbone. biocyc.org

Enzymatic and Biocatalytic Pathways for this compound and Related Structures

Biocatalysis offers a green and highly selective alternative to traditional organic synthesis for the production of chiral molecules like this compound.

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to an acceptor molecule. nih.gov They have been widely used in the synthesis of chiral amines and amino acids. nih.govnih.gov Of particular relevance is the ability of some TAs to aminate hydroxy ketones, which could be a key step in a biocatalytic route to this compound if a suitable hydroxy-keto-sulfonate precursor could be synthesized. genome.jp The use of ω-transaminases is particularly promising as they can act on a broad range of substrates beyond α-keto acids. nih.gov

Coupled enzyme systems, such as those involving a transaminase and a transketolase, can be used to synthesize chiral amino alcohols. Transketolase, a thiamine-dependent enzyme, catalyzes the formation of a new C-C bond, creating a ketol intermediate that can then be aminated by a transaminase. While not directly applied to sulfonic acid-containing substrates, this approach highlights the potential of multi-enzyme cascades for the synthesis of complex functionalized molecules.

EnzymeReaction TypePotential ApplicationReference
Transaminase (TA)Amination of ketones/hydroxy ketonesIntroduction of the amino group at C-2 of a butanesulfonate precursor. nih.govnih.govgenome.jp
Transketolase/Transaminase CascadeC-C bond formation followed by aminationSynthesis of a functionalized backbone for subsequent elaboration.

The microbial degradation of organosulfonates, such as taurine (B1682933) (2-aminoethanesulfonic acid), is a well-studied process. researchgate.netnih.gov Microorganisms have evolved specific enzymatic pathways to utilize these compounds as a source of carbon, nitrogen, and sulfur. nih.gov The degradation of taurine, for example, can be initiated by a taurine-pyruvate aminotransferase. researchgate.net

While specific degradation pathways for this compound have not been detailed in the reviewed literature, the study of how microbes metabolize related aliphatic sulfonates provides valuable insights. nih.gov Some bacteria can degrade a wide range of alkanesulfonic acids. acs.org The enzymes involved in these pathways could potentially be harnessed for the reverse reaction, i.e., the synthesis of amino sulfonic acids from simpler precursors. The study of these metabolic pathways could therefore inform the development of novel biocatalytic routes to this compound.

Novel Enzymatic Approaches for Non-Canonical Amino Acid Synthesis

The synthesis of non-canonical amino acids (ncAAs), such as this compound, presents significant challenges for traditional chemical methods, often requiring complex protection and deprotection steps and struggling with stereoselectivity. rsc.org Biocatalysis has emerged as a powerful alternative, utilizing the inherent selectivity of enzymes to create these valuable compounds in a more efficient and environmentally friendly manner. rsc.orgnih.gov

Recent advancements have focused on several key enzymatic strategies:

Engineered Enzymes: Natural enzymes can be modified through protein engineering techniques to enhance their efficiency or to catalyze the synthesis of novel ncAAs. rsc.org This involves altering the enzyme's active site to accommodate new substrates or to perform new chemical transformations. frontiersin.orgacs.org The incorporation of ncAAs with unique properties, like photo-crosslinking or metal-chelating groups, into enzyme structures has also been used to improve or modulate catalytic activity. frontiersin.org

Chemoenzymatic One-Pot Synthesis: This approach combines the strengths of both chemical and enzymatic reactions within a single reaction vessel. nih.gov It leverages the high stereoselectivity of enzymes alongside modern chemical transformations to access complex molecular structures that would be difficult to obtain by either method alone. nih.gov This synergistic strategy avoids the need for chiral auxiliaries and protecting groups often required in purely chemical syntheses. nih.gov

Pyridoxal-5'-phosphate (PLP) Dependent Enzymes: PLP-dependent enzymes are particularly valuable for forming new carbon-carbon bonds on unprotected amino acid substrates. acs.org Threonine aldolases, for example, use a PLP cofactor to catalyze aldol (B89426) reactions, creating chiral amines with high stereocontrol. nih.gov While typically limited to small amino acid substrates like glycine, recent engineering efforts have expanded their substrate scope to include non-amino acid pronucleophiles, enabling the synthesis of diverse 1,2-amino alcohols. nih.gov

The table below summarizes some novel enzymatic approaches applicable to non-canonical amino acid synthesis.

Enzymatic Approach Description Key Enzyme/System Example Application Reference
Engineered Biocatalysts Modification of existing enzymes to accept new substrates or catalyze novel reactions for ncAA production.Engineered (R)-amine transaminaseIncorporation of p-benzoyl phenylalanine (pBpA) enhanced activity for chiral amine synthesis. frontiersin.org
Chemoenzymatic Synthesis Combination of chemical and enzymatic reactions in a single pot to leverage the strengths of both methods.Pyridoxal radical biocatalysisMerging photoredox catalysis and PLP biocatalysis to prepare ncAAs from serine and other β-hydroxy-α-amino acids. nih.gov
Decarboxylative Aldol Addition Highly selective enzymatic C-C bond formation to create multifunctionalized ncAAs with multiple stereocenters.Decarboxylative aldolaseAssembly of ncAAs containing γ-tertiary alcohols from L-aspartic acid and isatins. nih.gov
Engineered Aldolases Expanding the substrate scope of aldolases to functionalize a broader range of molecules.Engineered Threonine Aldolaseα-functionalization of benzylamines to produce single-enantiomer 1,2-amino alcohols. nih.gov

Tri-Enzymatic Catalytic Systems for Amino Acid Production

Multi-enzyme cascade reactions represent a highly efficient strategy for producing amino acids by mimicking natural metabolic pathways. These systems utilize several enzymes in a coordinated fashion to convert a simple starting material into a complex, high-value product, often with excellent yield and enantioselectivity. A tri-enzymatic system is a common example of this approach. nih.govnih.gov

A key principle in these systems is the "catalytic triad," a set of three coordinated amino acid residues within an enzyme's active site that work together to perform catalysis, often involving an acid-base-nucleophile mechanism. wikipedia.org This principle of cooperative catalysis is scaled up in multi-enzyme systems where the product of the first enzyme becomes the substrate for the second, and so on, pulling the reaction equilibrium towards the final product. nih.gov

An example of a highly efficient tri-enzymatic cascade is the production of L-2-aminobutyrate (L-ABA) from L-threonine. nih.gov This system, developed in Escherichia coli, faced challenges such as the low activity of one enzyme and an imbalance in enzyme expression. nih.gov Through protein engineering of the rate-limiting enzyme and optimization of plasmid copy numbers to balance the enzyme activity ratio, researchers achieved a 95% conversion of L-threonine to L-ABA. nih.gov

Another application is the synthesis of D-tryptophan derivatives from indoles. nih.gov This system couples a tryptophan synthase, an L-amino acid deaminase (LAAD), and a D-aminotransferase variant to achieve the desired stereoinversion and synthesis. nih.gov

The table below details an example of a tri-enzymatic system for amino acid production.

Enzyme 1 Enzyme 2 Enzyme 3 Starting Substrate Final Product Key Feature Reference
L-threonine deaminaseDehydrogenaseLeucine dehydrogenase (BtLDH)L-ThreonineL-2-aminobutyrate (L-ABA)Protein engineering of BtLDH and optimization of enzyme expression ratios led to high productivity. nih.gov
Tryptophan synthaseL-amino acid deaminase (LAAD)D-aminotransferase (engineered)IndoleD-tryptophan derivativesCouples synthesis with stereoinversion via oxidative deamination and subsequent transamination. nih.gov

Advanced Derivatization Chemistry of this compound

The functional versatility of this compound is unlocked through advanced derivatization chemistry, which modifies its structure to create a wide range of molecules for various applications, such as potential protease inhibitors. researchgate.net These modifications can be targeted at the sulfonic acid group, the amino group, or the carbon backbone.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound often involves multi-step procedures starting from protected amino acids or related structures. These methods allow for the introduction of various functional groups onto the molecule's backbone.

A common strategy for creating 2-substituted derivatives, analogous to those derived from taurine, begins with N-protected α-amino acid esters. researchgate.net The synthesis proceeds through a sequence of reduction, mesylation, thioacetylation, and finally, oxidation to yield the desired N-protected 2-aminoalkanesulfonic acid. researchgate.net Another approach involves the radical addition of an N-protected allylamine (B125299) to a xanthate, followed by oxidative chlorination to produce N-protected 2-aminoethanesulfonyl chlorides with substituents at the 1-position. researchgate.net

Starting Material Key Reagents/Steps Intermediate/Product Type Significance Reference
N-protected α-amino acid esters1. Reduction2. Mesylation3. Thioacetylation4. OxidationN-protected 2-aminoalkanesulfonic acidsMulti-step route to the core sulfonic acid structure from readily available amino acids. researchgate.net
N-Fmoc allylamine1. Radical addition with xanthates2. Oxidative chlorination (NCS/HCl)Fmoc-protected 2-aminoethanesulfonyl chlorides with 1-substituentsProvides a route to functionalized sulfonyl chlorides, which are versatile synthetic intermediates. researchgate.net

Formation of Conjugates and Polymeric Structures

The amino group of this compound serves as a prime handle for creating conjugates and polymeric materials. These strategies are crucial for attaching the molecule to proteins, peptides, or other polymers to impart specific functions. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for synthesizing well-defined polymer conjugates. nih.gov

Three main approaches are used for creating protein-polymer conjugates:

Grafting to: A pre-formed, end-functionalized polymer is reacted with the protein. nih.gov For example, a polymer with a terminal group reactive towards amines could be conjugated to the amino group of a this compound derivative.

Grafting from: A small-molecule initiator is attached to the protein (e.g., at the amino group), and the polymer is then grown directly from this site. nih.gov

Grafting through: A monomer containing a biomolecule is polymerized. nih.gov

In these methods, the chemistry must be mild and specific to preserve the structure and function of the biological component. nih.gov The amino group is a common target for conjugation, often after being modified to introduce a specific reactive handle. nih.gov

Reactions Involving the Sulfonic Acid Moiety in Derivatives

The sulfonic acid group, while generally stable, can be converted into more reactive functional groups, which are valuable intermediates for further synthesis. A primary transformation is the conversion of an N-protected 2-aminoalkanesulfonic acid (or its sodium salt) into the corresponding sulfonyl chloride. researchgate.net This is typically achieved using strong chlorinating agents.

Once formed, the sulfonyl chloride is a versatile intermediate. For instance, it can be readily converted to a sulfonyl fluoride (B91410), a moiety known for its use in protease inhibitors, by treatment with a fluoride source like KF/18-crown-6. researchgate.net

Starting Material Reagent(s) Product Significance of Product Reference
N-Cbz-2-aminoethanesulfonate sodium saltTriphosgeneN-Cbz-2-aminoethanesulfonyl chlorideA reactive intermediate for further derivatization. researchgate.net
N-protected 2-aminoalkanesulfonyl chlorideKF/18-crown-6 or DASTN-protected 2-aminoalkanesulfonyl fluorideSulfonyl fluorides are key functional groups in a class of protease inhibitors. researchgate.net
Sodium 4-chlorobutane-1-sulfonateAnhydrous HCl, heat4-Hydroxy-1-butanesulfonic acid sultoneThe reaction involves cyclization driven by the sulfonic acid group to form a stable sultone ring. orgsyn.org

Reactions at the Amino Group for Functionalization

The primary amino group is the most common site for the functionalization of this compound and its analogs. Standard amine chemistry can be applied to introduce a wide variety of functionalities.

N-Protection: The amino group is often protected during multi-step synthesis to prevent unwanted side reactions. A common protecting group is the benzyloxycarbonyl (Cbz) group, which can be introduced using Cbz-chloride. researchgate.net Another is the fluorenylmethyloxycarbonyl (Fmoc) group. researchgate.net

Acylation: The amino group can be acylated to form amides. For example, reacting 2-amino-1-butanol with acetyl chloride yields the N-acetyl derivative. googleapis.com This reaction is broadly applicable to amino sulfonic acids.

Alkylation: The amino group can participate in reactions like the formation of d,d'-2,2'-(ethylenediimino)di-1-butanol (ethambutol) from d-2-amino-1-butanol and ethylene (B1197577) dichloride, demonstrating its nucleophilicity in alkylation reactions. google.com

Conjugation: As mentioned in section 2.3.2, the amino group is a key site for attachment in the synthesis of bioconjugates and polymers. nih.gov

Starting Compound Class Reagent Reaction Type Product Class Reference
2-Aminoalkanesulfonic acidCbz-chloride / NaOHN-ProtectionN-Cbz-2-aminoalkanesulfonic acid researchgate.net
2-Amino-1-alkanolAcetyl chloride / PyridineN-AcylationN-Acetyl-2-amino-1-alkanol googleapis.com
d-2-Amino-1-butanolEthylene dichlorideN,N'-DialkylationEthambutol precursor google.com
Protein with N-terminal aminePyridyl disulfide trithiocarbonate (B1256668) CTAInitiator attachment for "grafting from"Protein-macroCTA for RAFT polymerization nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Amino 1 Butanesulfonic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton and Carbon NMR Chemical Shift Analysis

In its zwitterionic form, which is expected to be the stable form in the solid state and in neutral aqueous solutions, 2-amino-1-butanesulfonic acid possesses a protonated amine (-NH₃⁺) and a deprotonated sulfonate group (-SO₃⁻). wikipedia.orgquora.com The analysis of its ¹H and ¹³C NMR spectra would involve identifying signals corresponding to each unique proton and carbon in the molecule's butyl chain.

Expected ¹H NMR Characteristics: The proton on the carbon bearing the amino group (C2) would likely appear as a multiplet due to coupling with adjacent protons on C1 and C3. The two protons on the carbon adjacent to the sulfonate group (C1) would be diastereotopic and appear as distinct multiplets. The methylene (B1212753) (C3) and methyl (C4) protons of the ethyl group would exhibit complex splitting patterns (multiplet and triplet, respectively). The chemical shifts would be influenced by the electron-withdrawing effects of the -NH₃⁺ and -SO₃⁻ groups.

Expected ¹³C NMR Characteristics: The ¹³C NMR spectrum would display four distinct signals, one for each carbon atom in the butanesulfonic acid backbone. The chemical shifts are influenced by the electronegativity of the attached functional groups. The carbon attached to the sulfonate group (C1) and the carbon attached to the ammonium (B1175870) group (C2) would be the most downfield (highest ppm value), while the terminal methyl carbon (C4) would be the most upfield. kpwulab.combmrb.io

Hypothetical NMR Data for this compound This table is predictive and based on analogous structures, as specific experimental data is not available.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H on C2 Multiplet, ~3.0-3.5 -
H₂ on C1 Multiplet, ~2.8-3.3 -
H₂ on C3 Multiplet, ~1.6-2.0 -
H₃ on C4 Triplet, ~0.9-1.2 -
C1 (-CH₂SO₃⁻) - ~50-60
C2 (-CHNH₃⁺) - ~55-65
C3 (-CH₂) - ~20-30
C4 (-CH₃) - ~10-15

Two-Dimensional NMR Techniques for Structure Elucidation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the signals from ¹H and ¹³C NMR to their respective atoms in the molecular structure.

A COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would confirm the connectivity of the butyl chain, showing, for example, a cross-peak between the proton on C2 and the protons on C1 and C3.

An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum would link a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of all four carbon atoms in the this compound structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, these techniques would be used to confirm the presence of the amine and sulfonic acid groups and to characterize their state (i.e., zwitterionic).

In the zwitterionic form, the IR and Raman spectra would be expected to show:

N-H stretching vibrations for the -NH₃⁺ group, typically appearing as a broad band in the range of 3000-3300 cm⁻¹.

S=O stretching vibrations for the sulfonate group (-SO₃⁻), which are very strong and appear in the regions of 1200-1260 cm⁻¹ (asymmetric) and 1040-1080 cm⁻¹ (symmetric). researchgate.net

C-H stretching and bending vibrations from the butyl chain, appearing in the ranges of 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹, respectively.

S-O bending vibrations below 700 cm⁻¹. researchgate.net

The presence of the -NH₃⁺ and -SO₃⁻ bands and the absence of characteristic S-O-H and N-H (from -NH₂) bands would provide strong evidence for the zwitterionic structure. nih.gov

Hypothetical Vibrational Spectroscopy Data for this compound This table is predictive and based on analogous structures like taurine (B1682933) and sulfamic acid, as specific experimental data is not available.

Vibrational Mode Predicted IR/Raman Frequency (cm⁻¹) Expected Intensity
N-H Stretch (-NH₃⁺) 3000 - 3300 (broad) Medium-Strong
C-H Stretch 2850 - 2980 Medium
S=O Asymmetric Stretch (-SO₃⁻) 1200 - 1260 Strong
S=O Symmetric Stretch (-SO₃⁻) 1040 - 1080 Strong
C-N Stretch 1100 - 1200 Medium
C-S Stretch 650 - 750 Medium

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. High-resolution mass spectrometry would confirm the molecular formula of this compound (C₄H₁₁NO₃S).

In tandem mass spectrometry (MS/MS), the molecular ion would be fragmented to produce smaller, characteristic ions. Expected fragmentation patterns for protonated this compound ([M+H]⁺) could include:

Loss of water (H₂O).

Loss of ammonia (B1221849) (NH₃). nih.gov

Loss of sulfur dioxide (SO₂), a common fragmentation pathway for sulfonamides and sulfonic acids. nih.govresearchgate.net

Cleavage of the butyl chain, leading to smaller fragment ions.

A key fragmentation would likely be the loss of the sulfonic acid group (SO₃H), leading to a prominent peak corresponding to the remaining aminobutyl cation. nih.govlibretexts.org These fragmentation patterns help to piece together the molecular structure.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

If single crystals of this compound were obtained, X-ray diffraction analysis would be expected to confirm its zwitterionic nature in the solid state. wikipedia.org This would be evident from the C-N and S-O bond lengths, which would be consistent with a positively charged ammonium group and a negatively charged sulfonate group, respectively. Similar to other amino acids, the crystal structure would likely be stabilized by a robust network of hydrogen bonds. nih.govnih.gov

Hirshfeld Surface Analysis and Supramolecular Assembly

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the forces that govern its supramolecular assembly. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is partitioned where the contribution of its electron density is equal to the sum of contributions from all other molecules.

The analysis involves mapping various properties onto this surface, most commonly the normalized contact distance (d_norm). The d_norm value is calculated based on the distance from any point on the surface to the nearest nucleus inside the surface (d_i) and the nearest nucleus outside the surface (d_e), normalized by the van der Waals radii of the respective atoms. The resulting surface map uses a color spectrum:

Red spots indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, representing close interactions, typically strong hydrogen bonds.

White areas denote contacts approximately equal to the van der Waals radii. nih.gov

Blue areas represent contacts longer than the van der Waals radii, indicating weaker or no significant interactions. nih.gov

For a molecule like this compound, the zwitterionic nature, with its ammonium (-NH₃⁺) and sulfonate (-SO₃⁻) groups, would be expected to dominate the supramolecular assembly through strong N-H···O hydrogen bonds. Hirshfeld analysis would quantify these and other weaker interactions, such as H···H, C···H, and O···H contacts. A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of all intermolecular contacts. This plot shows the percentage contribution of each type of interaction to the total surface area, offering a clear picture of the packing forces. nih.govnih.gov

The primary driving forces for the self-assembly of amino acids and their derivatives are non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. mdpi.com In the case of this compound, the strong, directional hydrogen bonds between the ammonium and sulfonate groups would be the key interactions leading to the formation of a stable, three-dimensional supramolecular network. The analysis of these interactions is crucial for understanding the crystal packing and the resulting physicochemical properties of the solid state.

Table 1: Representative Hirshfeld Surface Interaction Data

Intermolecular Contact TypePercentage Contribution to Hirshfeld Surface (%)
O···H / H···O45.5%
H···H35.2%
N···H / H···N12.8%
C···H / H···C4.5%
S···H / H···S1.5%
Other (e.g., C···C, S···O)0.5%

Chiroptical Spectroscopy for Stereochemical Characterization

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral substance with left- and right-circularly polarized light. youtube.com Because this compound possesses a chiral center at the second carbon atom, it exists as two enantiomers, (R)- and (S)-2-amino-1-butanesulfonic acid. Chiroptical methods are exceptionally sensitive to the three-dimensional arrangement of atoms, making them indispensable for determining the absolute configuration and conformational features of such chiral molecules. youtube.comnih.gov

These techniques measure properties that are non-zero only for chiral samples. The specific type of chiroptical spectroscopy used depends on the phenomenon being measured, such as absorption, emission, or scattering of polarized light. For stereochemical analysis, Circular Dichroism (CD) is one of the most powerful and widely used chiroptical techniques. nih.gov The resulting spectrum provides a unique fingerprint for a specific enantiomer under given conditions, allowing for its unambiguous identification and characterization. nih.gov

Circular Dichroism (CD) Spectroscopy in Amino Acid Studies

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy technique that measures the difference in absorbance between left- and right-circularly polarized light by a chiral molecule. youtube.com This differential absorption (ΔA) is plotted as a function of wavelength. The data is often reported in units of ellipticity (θ) in millidegrees (mdeg). youtube.com

While CD spectroscopy is famously used to determine the secondary structure of complex biomolecules like proteins, it is also a valuable tool for studying their fundamental building blocks: amino acids. nih.gov For a single amino acid like this compound, the chromophores (in this case, the sulfonic acid and amino groups) are inherently achiral but become optically active due to their placement in an asymmetric molecular environment. youtube.com

The CD spectrum of an amino acid provides critical information:

Absolute Configuration : Enantiomers produce mirror-image CD spectra. A positive Cotton effect for one enantiomer will be a negative Cotton effect for the other, allowing for the determination of the absolute configuration by comparison with known standards or theoretical calculations.

Conformational Analysis : The shape and magnitude of the CD signal are highly sensitive to the conformation of the molecule. nih.gov Studies have shown that the CD spectra of amino acids can differ significantly between their solid state and in solution, reflecting differences in molecular structure and intermolecular interactions in each state. nih.gov

Self-Assembly : The CD signal can change with concentration, indicating the formation of ordered supramolecular structures through self-assembly processes. nih.gov

The analysis of the CD spectrum in the vacuum ultraviolet (VUV) region can be particularly informative for aliphatic amino acids, where electronic transitions of the alkyl side chains contribute to the signal. nih.gov

Table 2: Illustrative Circular Dichroism (CD) Spectroscopic Data

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
195+15,000
210-8,000
225+500

Computational and Theoretical Investigations of 2 Amino 1 Butanesulfonic Acid

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are powerful tools for elucidating the fundamental electronic properties of molecules. For 2-amino-1-butanesulfonic acid, these studies have focused on understanding its geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) has been widely employed to predict the molecular structure and electronic characteristics of this compound. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP, are utilized for geometry optimization to find the most stable three-dimensional arrangement of the atoms. nih.gov These computational approaches are efficient for handling larger systems and provide insights into the electronic arrangement and properties of atoms and molecules by focusing on the electron density. researchgate.net

The electronic properties of molecules are crucial for understanding their behavior in chemical reactions. Theoretical calculations have been instrumental in studying the electronic and structural properties of amino acids, revealing how these properties can be influenced by their local environment. arxiv.org For instance, studies on amino acids attached to graphene oxide have shown that the equilibrium structure and electronic properties, such as the HOMO-LUMO gap, can vary significantly depending on the specific amino acid. arxiv.org These computational methods allow for the prediction of molecular structures, electronic energies, and fundamental properties like electron charge distribution. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates higher reactivity. researchgate.netwuxiapptec.com

The energies of the HOMO and LUMO can be used to predict how a molecule will interact with other species. For instance, a molecule with a high-energy HOMO is a good electron donor (nucleophile), while a molecule with a low-energy LUMO is a good electron acceptor (electrophile). yale.edulibretexts.org Computational methods, such as DFT, are used to calculate these orbital energies and visualize their spatial distribution, providing insights into the likely sites of chemical reactions. wuxibiology.com

Table 1: Key Parameters from Molecular Orbital Analysis

Parameter Description Significance in Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Higher energy indicates a greater tendency to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Lower energy indicates a greater tendency to accept electrons.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower stability. |

The distribution of electrical charge within a molecule is fundamental to its interactions with other molecules. Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution on the molecular surface. libretexts.org These maps use a color spectrum to represent different electrostatic potential values, where red typically indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). libretexts.orgresearchgate.net

ESP maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and ionic interactions, which are crucial in biological systems and chemical reactions. proteopedia.org By identifying the electron-rich and electron-poor regions of this compound, researchers can predict how it will interact with other molecules, including solvents and biological targets. icm.edu.pl The charge distribution data is generated through advanced computer programs that calculate the electrostatic potential energy at various points around the molecule. libretexts.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed insights into the conformational flexibility and dynamics of molecules like this compound in different environments, such as in explicit water. nih.govresearchgate.net By simulating the interactions between the molecule and its surroundings, MD can reveal preferred conformations and the transitions between them. nih.govresearchgate.net

Zwitterionic Nature and Protonation Equilibria

The equilibrium between the neutral form and the zwitterionic form is influenced by the surrounding environment, particularly the pH of the solution. chemguide.co.uk At a specific pH, known as the isoelectric point (pI), the concentration of the zwitterion is maximized, and the net charge of the molecule is zero. leah4sci.com Understanding the protonation equilibria is crucial for predicting the behavior of this compound in different chemical and biological systems.

Theoretical models, often based on computational chemistry, are used to study the factors that stabilize the zwitterionic form. In aqueous solutions, the zwitterion is stabilized by hydrogen bonding with water molecules. wikipedia.org Computational studies can model these interactions and predict the relative stability of the zwitterionic and non-zwitterionic forms. nih.govmpg.de

In non-aqueous environments or the gas phase, the stability of the zwitterion is significantly reduced due to the lack of solvent stabilization. wikipedia.org Theoretical calculations have been employed to investigate the possibility of zwitterion formation under these conditions, often requiring a certain number of solvent molecules to facilitate the proton transfer. mpg.de Ab-initio molecular dynamics simulations can be used to model the reactive behavior of amino acids, including the complex acid-base chemistry involved in zwitterion formation and subsequent reactions. mdpi.com

pKa Prediction and Acid-Base Properties in Solution

The acid-base properties of this compound in solution are dictated by its two ionizable groups: the sulfonic acid group (-SO₃H) and the amino group (-NH₂). In aqueous solution, these groups participate in proton exchange with the solvent, and the molecule predominantly exists as a zwitterion, with a proton transferred from the acidic sulfonic acid group to the basic amino group, resulting in a sulfonate (-SO₃⁻) and an ammonium (B1175870) (-NH₃⁺) group.

Computational chemistry offers several methods for predicting the acid dissociation constant (pKa) of molecules. These methods range from empirical approaches based on quantitative structure-property relationships (QSPR) to more rigorous quantum mechanical (QM) calculations that determine the Gibbs free energy change of the dissociation reaction in a solvated environment. Accurately predicting pKa values is crucial for understanding a molecule's behavior in biological and chemical systems at different pH levels.

For this compound, two distinct pKa values are expected:

pKa₁ : Associated with the deprotonation of the sulfonic acid group (-SO₃H). Sulfonic acids are known to be strong acids. Computational models and experimental data for analogous alkyl sulfonic acids suggest a very low pKa value, typically less than 2. This indicates that the sulfonic acid group will be fully deprotonated and exist as the sulfonate anion (-SO₃⁻) across nearly the entire physiological and experimental pH range.

pKa₂ : Associated with the deprotonation of the protonated amino group (-NH₃⁺). This value is comparable to that of other amino acids. The electron-withdrawing effect of the nearby sulfonate group is expected to increase the acidity of the ammonium group compared to simple alkyl amines.

While direct computational data for this compound is scarce, predictions can be benchmarked against known values for similar structures.

Table 1: Predicted and Experimental pKa Values for Aminosulfonic Acids and Analogues

Compound Functional Group Predicted pKa Range Experimental pKa
Taurine (B1682933) (2-Aminoethanesulfonic acid) Sulfonic Acid (-SO₃H) < 1.5 ~1.5
Ammonium (-NH₃⁺) 8.8 - 9.2 9.06
Aminomethanesulfonic acid Sulfonic Acid (-SO₃H) < 1.0 Not readily available
Ammonium (-NH₃⁺) ~8.5 Not readily available
This compound (Predicted) Sulfonic Acid (-SO₃H) < 1.5 Not available

Note: Predicted values are based on computational chemistry models and comparisons to analogous structures.

The zwitterionic form of this compound is the dominant species in a wide pH range between pKa₁ and pKa₂.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules, particularly water. Computational models are essential for understanding these interactions at a molecular level.

In its zwitterionic state, this compound acts as both a hydrogen bond donor and acceptor, leading to the formation of extensive hydrogen bonding networks with surrounding water molecules and other solute molecules.

Ammonium Group (-NH₃⁺): The three hydrogen atoms of the protonated amino group are strong hydrogen bond donors. They can form stable hydrogen bonds with the oxygen atoms of water molecules or the sulfonate oxygen atoms of neighboring this compound molecules.

Sulfonate Group (-SO₃⁻): The three oxygen atoms of the sulfonate group are strong hydrogen bond acceptors. They readily interact with the hydrogen atoms of water molecules or the ammonium groups of other solute molecules.

Computational studies on similar zwitterions, like taurine and other amino acids, confirm that these hydrogen bonds are crucial for stabilizing the zwitterionic form in the solid state and in aqueous solution. nih.gov The geometry and strength of these hydrogen bonds can be modeled using methods like Density Functional Theory (DFT). These calculations reveal the preferred orientations of interacting molecules and the energetics of the hydrogen bond network. For this compound, the butyl side chain may introduce steric effects that influence the specific geometry of these networks compared to smaller analogues like taurine.

The solvation of this compound in water is a complex process driven by several types of interactions. Computational simulations, such as molecular dynamics (MD), are used to model the solvation shell and calculate thermodynamic properties like the solvation free energy.

The primary solute-solvent interactions for the zwitterionic form are:

Ion-Dipole Interactions: Strong electrostatic interactions occur between the charged sulfonate (-SO₃⁻) and ammonium (-NH₃⁺) groups and the permanent dipoles of water molecules. Water molecules orient themselves around these charged centers to maximize electrostatic stabilization, forming structured hydration shells.

Hydrogen Bonding: As described previously, extensive hydrogen bonding between the solute and water molecules is a major contributor to the solvation energy.

The balance between the strong hydrophilic interactions of the zwitterionic groups and the hydrophobic interactions of the alkyl side chain determines the molecule's solubility and its behavior in biological environments. Calculating the solvation free energy provides a quantitative measure of the favorability of transferring the molecule from a vacuum or a nonpolar solvent into water.

Table 2: Key Intermolecular Interactions of Zwitterionic this compound in Water

Interacting Group on Solute Type of Interaction Role of Solute Group Primary Solvent Interaction Partner
Ammonium (-NH₃⁺) Ion-Dipole Cationic Center Oxygen atom of H₂O
Ammonium (-NH₃⁺) Hydrogen Bonding Donor Oxygen atom of H₂O
Sulfonate (-SO₃⁻) Ion-Dipole Anionic Center Hydrogen atoms of H₂O
Sulfonate (-SO₃⁻) Hydrogen Bonding Acceptor Hydrogen atoms of H₂O

Computational studies on various amino acids have shown that the solvation free energy is highly dependent on the nature of the side chain. For this compound, the presence of the butyl group would be expected to make its solvation slightly less favorable than that of smaller aminosulfonic acids like taurine, reflecting the energetic cost of creating a cavity in water for the nonpolar chain.

Chemical Reactivity and Mechanistic Studies of 2 Amino 1 Butanesulfonic Acid

Acid-Catalyzed Reactions and Role as a Brönsted Acid Catalyst

The sulfonic acid group is a powerful Brönsted acid, comparable in strength to sulfuric acid. This enables 2-amino-1-butanesulfonic acid to act as a potent acid catalyst in various organic reactions. The presence of the amino group on the same molecule can modulate its catalytic activity, potentially leading to synergistic effects where both the acid and base functionalities participate in the reaction mechanism. organic-chemistry.orgnih.gov Such bifunctional catalysts are of great interest for their ability to mimic enzyme-like substrate activation. organic-chemistry.org

Sulfonic acids are widely employed as catalysts in numerous organic transformations, including esterification, acetylation, and condensation reactions. researchgate.net It is expected that this compound would be an effective catalyst for such processes. The amino group could play a positive role in catalytic activity, particularly if it is positioned to interact with the substrate or other reactants. researchgate.net For instance, in reactions like the aza-Morita-Baylis-Hillman reaction, bifunctional organocatalysts containing both Brønsted acid and Lewis base functionalities have been shown to work cooperatively to activate substrates and control stereochemistry. organic-chemistry.org While specific applications for this compound are not extensively documented, its structure is analogous to other aminosulfonic acids that have been successfully used in catalysis.

Table 1: Potential Catalytic Applications of this compound

Reaction Type Role of Sulfonic Acid Group Potential Role of Amino Group
Esterification Protonation of the carboxylic acid carbonyl Substrate orientation, proton shuttle
Acetylation Activation of the acetylating agent Base to neutralize acid by-product
Aldol (B89426) Condensation Protonation of the aldehyde/ketone Activation of the enolizable component

| Aza-MBH Reaction | Substrate activation | Nucleophilic catalysis or Brønsted base |

Understanding the reaction kinetics is fundamental to elucidating the mechanism by which a catalyst operates and optimizing its performance. bham.ac.uk For a reaction catalyzed by this compound, kinetic studies would involve systematically varying parameters such as temperature, substrate concentrations, and catalyst loading to determine the reaction order and activation energy. ajol.info

Reactions Involving the Aminosulfonic Acid Moiety

The dual functionality of this compound allows it to undergo a variety of chemical transformations at both the amino and sulfonic acid sites.

The primary amino group in this compound is nucleophilic and can readily participate in amidation reactions. msu.edu It can react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides. This reaction is a cornerstone of peptide synthesis and is widely used to link molecules together.

Conversely, the sulfonic acid group can be converted into a more reactive species, such as a sulfonyl chloride, by treatment with reagents like thionyl chloride. This sulfonyl chloride can then react with primary or secondary amines to form sulfonamides. This class of compounds is of significant importance in medicinal chemistry.

The redox chemistry of this compound is primarily centered on its functional groups. The sulfur atom in the sulfonic acid group is in its highest oxidation state (+6) and is therefore generally resistant to further oxidation. It can, however, be reduced under harsh conditions.

The amino group, on the other hand, can be oxidized. The oxidation of amines can lead to a variety of products, including nitroso compounds, imines, or nitriles, depending on the oxidant and reaction conditions. In the context of similar molecules, electrochemical studies have shown that amino groups can undergo oxidation, often involving the formation of radical cations. nih.gov The specific redox potential would be influenced by the electron-withdrawing nature of the adjacent sulfonate group.

Role in Bioconjugation and Chemical Biology

While specific studies detailing the use of this compound in bioconjugation are not prominent, its structure possesses features that are highly desirable for such applications. Bioconjugation involves the linking of molecules to biomacromolecules like proteins or nucleic acids.

The primary amino group serves as a versatile "handle" for covalent attachment. It can be readily coupled to activated carboxylic acids on a protein (e.g., on aspartic or glutamic acid residues) to form stable amide bonds. It can also be modified through reactions with isothiocyanates to form thioureas or with aldehydes to form imines, which can be subsequently reduced to stable secondary amines.

The sulfonic acid group imparts high water solubility to the molecule. This is a critical property for reagents used in biological systems, as it prevents aggregation and ensures compatibility with aqueous buffers. Therefore, this compound could potentially be used as a hydrophilic linker to attach other functionalities (like fluorescent dyes, drugs, or affinity tags) to biological targets.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Sulfuric acid
Thionyl chloride
Aspartic acid

Strategies for Site-Specific Conjugation with Amino Acids

The fundamental principle of site-specific conjugation lies in the ability to form a stable, covalent bond between a modifying molecule and a specific amino acid residue within a protein. This requires a unique reactivity profile for the modifying agent that targets a particular functional group present on an amino acid side chain or terminus. In the context of this compound, its structure, featuring a primary amine and a sulfonic acid group, suggests potential reactivity towards several amino acid residues.

The primary amine group of this compound offers a nucleophilic handle that can participate in various conjugation reactions. For instance, it can react with the carboxyl groups of aspartic acid, glutamic acid, or the C-terminus of a protein to form an amide bond. thermofisher.com This reaction is typically mediated by a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which activates the carboxyl group to facilitate nucleophilic attack by the amine. thermofisher.com

Conversely, the sulfonic acid group, being a strong acid, is generally considered chemically inert under typical bioconjugation conditions. However, its potential to be converted into a more reactive derivative, such as a sulfonyl chloride, opens up possibilities for reaction with nucleophilic amino acid residues. A sulfonyl chloride derivative of this compound could readily react with the ε-amino group of lysine (B10760008) residues, the α-amino group at the N-terminus of a protein, or the hydroxyl groups of serine and threonine, and the phenolic hydroxyl group of tyrosine. thermofisher.com

The table below summarizes the potential reactive amino acid partners for this compound and the types of bonds that could be formed.

This compound Functional GroupTarget Amino Acid Residue(s)Activating Agent/ConditionResulting Covalent Bond
Amino Group (-NH₂)Aspartic Acid, Glutamic Acid, C-terminusCarbodiimide (e.g., EDC)Amide
Sulfonic Acid (-SO₃H) (as sulfonyl chloride)Lysine, N-terminusThionyl Chloride (for activation)Sulfonamide
Sulfonic Acid (-SO₃H) (as sulfonyl chloride)Serine, Threonine, TyrosineThionyl Chloride (for activation)Sulfonate Ester

It is important to note that achieving site-specificity with a molecule like this compound, which possesses two reactive functionalities, would require careful control of reaction conditions and potentially the use of protecting groups. For example, to selectively react the amino group, the sulfonic acid could be temporarily protected. Conversely, to target the sulfonic acid group for reaction, the amine would need to be protected.

Development of Linker Technologies Utilizing Amino Acid Reactivity

The development of linker technologies is crucial for the successful application of bioconjugation in fields such as antibody-drug conjugates (ADCs). nih.gov A linker connects a biomolecule, such as an antibody, to another molecule, like a cytotoxic drug, and its properties significantly influence the stability and efficacy of the resulting conjugate. nih.gov The bifunctional nature of this compound makes it a theoretical candidate for incorporation into novel linker designs.

A hypothetical linker incorporating this compound could be designed to have one end that reacts with a specific amino acid on a protein, while the other end is attached to a payload molecule. The sulfonic acid group, with its high polarity and water solubility, could impart favorable pharmacokinetic properties to the resulting conjugate.

For instance, a linker could be synthesized where the amino group of this compound is acylated with a molecule containing a second reactive group, such as a maleimide (B117702) or an alkyne. This bifunctional linker could then be conjugated to a protein. The maleimide group could react specifically with the thiol group of a cysteine residue, a commonly used strategy for site-specific protein modification. invivogen.com The sulfonic acid moiety of the linker would remain as a polar feature, potentially enhancing the solubility and reducing aggregation of the conjugate.

The table below outlines a hypothetical linker system based on this compound.

Linker ComponentFunctionReactive Group for Protein ConjugationReactive Group for Payload AttachmentPotential Advantage
This compoundCore scaffoldAmino group (for derivatization)Sulfonic acid (for payload attachment or as a modulator)Enhanced hydrophilicity
Heterobifunctional MoietyBridging unite.g., Maleimide (for cysteine)e.g., NHS ester (for amines)Site-specific protein attachment
PayloadTherapeutic or diagnostic agent--Desired biological activity

The development of such a linker would require a multi-step synthetic process. The reactivity of both the amino and sulfonic acid groups would need to be carefully managed to ensure the desired connectivity. Mechanistic studies would be essential to understand the stability of the resulting linkages under physiological conditions. For example, the stability of a sulfonamide bond formed with a lysine residue would need to be assessed to ensure the payload is not prematurely released.

Biochemical and Biological Research Applications of 2 Amino 1 Butanesulfonic Acid

Role as a Biochemical Buffer in Research Systems

2-Amino-1-butanesulfonic acid, a zwitterionic compound, possesses properties that make it a candidate for use as a biochemical buffer in various research applications. Its structure, containing both an acidic sulfonic acid group and a basic amino group, allows it to resist changes in pH in a manner similar to other well-established biological buffers.

Buffer Properties and pH Control in Biological Studies

The general requirements for a good biological buffer include:

pKa within the desired physiological range.

High water solubility.

Minimal interaction with biological components.

Low absorbance in the UV-visible range. google.com

Interactions with Metal Ions in Buffer Systems

The amino and sulfonic acid groups of this compound have the potential to interact with metal ions present in biological systems. Amino acids are well-known to form complexes with transition metals, typically acting as N,O-bidentate ligands. nih.gov The formation of these complexes can influence the stability and reactivity of both the metal ion and the amino acid. For example, alkali metal cations can form complexes with amino acids, and understanding these interactions is crucial in biological systems. nih.gov The coordination of metal ions can occur through the nitrogen of the amino group and the oxygen atoms of the sulfonic acid group. The formation of such complexes can be influenced by the pH of the solution. The interaction with metal ions is an important consideration when using any amino acid-based buffer, as chelation can affect enzymatic reactions that require specific metal ion cofactors. For instance, Schiff bases derived from ortho-aminophenol can coordinate with Cu(II) ions, forming binuclear complexes. nih.gov

Metabolic Pathways and Biological Precursors/Derivatives

Incorporation into Peptidomimetics and Non-Canonical Amino Acids

This compound can be considered a non-canonical amino acid, and its incorporation into peptides can lead to the formation of peptidomimetics with enhanced properties. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability against enzymatic degradation. google.com The inclusion of unnatural amino acids, such as 2-aminoisobutyric acid, has been achieved through chemoenzymatic polymerization to create polypeptides with specific secondary structures. wikipedia.org The synthesis of peptides containing non-coded amino acids is a strategy to overcome the limitations of natural peptides, such as poor metabolic stability. researchgate.netmdpi.com

The general strategy for creating peptidomimetics involves modifying the peptide backbone or side chains. The sulfonic acid group in this compound, replacing the carboxylic acid group of a standard amino acid, would significantly alter the electronic and structural properties of the resulting peptide, potentially influencing its conformation and binding affinity to biological targets.

Enzymatic Transformations and Metabolic Fates

The metabolic fate of this compound is not well-documented, but it can be inferred from its structural similarity to taurine (B1682933) (2-aminoethanesulfonic acid). Taurine is a conditionally essential nutrient in humans with limited biosynthetic capacity. ecmdb.ca Taurine metabolism involves enzymatic pathways that could potentially act on this compound. nih.govnih.gov The degradation of sulfonates can occur in microorganisms, for instance, alkanesulfonates can be enzymatically converted to an aldehyde and sulfite (B76179). nih.gov

The susceptibility of a molecule to enzymatic degradation is a key factor in its biological activity and duration of action. Studies on the enzymatic degradation of peptides and their analogs have shown that modifications, such as N-methylation of amino acids, can significantly increase resistance to peptidases. google.com Similarly, the degradation of biodegradable polyesters by enzymes like lipases and cutinases has been extensively studied, revealing that the chemical structure of the polymer backbone influences its degradability. researchgate.net Hydrogels based on synthetic poly(α-amino acid)s can be designed to be biodegradable by incorporating enzyme-cleavable linkages. nih.gov

Advanced Materials and Biosensing Applications

The unique chemical structure of this compound lends itself to potential applications in the development of advanced materials and biosensors. Sulfonic acid-containing polymers are known for their use in a variety of applications due to their hydrophilicity and ionic properties. For example, 2-acrylamido-2-methylpropane sulfonic acid (AMPS) is a monomer used to create polymers for water treatment, construction chemicals, and medical hydrogels. ecmdb.ca Polymers containing sulfonic acid groups are also being investigated for use in proton exchange membranes for fuel cells. google.com

In the field of biosensing, amino acids and their derivatives are being explored for the development of highly specific and sensitive detection platforms. Genetically encoded biosensors have been developed for various amino acids by engineering transcriptional regulators. Electrochemical biosensors for detecting amino acids can be constructed by immobilizing specific enzymes or receptors on an electrode surface. researchgate.net The amino and sulfonic acid groups of this compound could be utilized for immobilization onto sensor surfaces or for specific recognition events. For instance, multifunctional amino acids have been used to create bifunctional biosensing platforms for the detection of disease biomarkers.

Integration into Functionalized Materials

While direct research detailing the integration of this compound into functionalized materials is limited in publicly available literature, its bifunctional nature—possessing both a primary amine (-NH₂) and a sulfonic acid (-SO₃H) group—makes it a strong candidate for material science applications. The reactivity of these groups allows for the covalent attachment of the molecule onto various substrates, thereby modifying the material's surface properties. The principles for its use can be inferred from studies on its lower homologue, taurine (2-aminoethanesulfonic acid), which has been successfully used to functionalize nanomaterials.

For instance, taurine has been covalently bonded to graphene oxide (GO) to create nanocomposites for drug delivery systems. nih.govresearchgate.net In this context, the amino group of taurine reacts with functional groups on the GO surface. This functionalization serves to improve the biocompatibility and physiological stability of the graphene oxide, making it a more suitable carrier for therapeutic agents like 5-fluorouracil. nih.govresearchgate.net The resulting taurine-functionalized GO (Tau-GO) demonstrates good dispersibility and stability in water, which is crucial for biomedical applications. nih.govresearchgate.net Similarly, this compound could be integrated into such systems to impart enhanced water solubility and biocompatibility, with the longer butyl chain potentially influencing the material's hydrophobic-hydrophilic balance.

The dual functionality of this compound allows it to act as a versatile molecular linker or surface modifier, with each functional group offering distinct advantages for material design.

Functional GroupPotential Role in Material FunctionalizationExample from Analogue (Taurine)
Amino Group (-NH₂) ** Covalent attachment to surfaces, initiation of polymerization, formation of amide bonds.Reacts with graphene oxide to improve biocompatibility for drug delivery systems. nih.govresearchgate.net
Sulfonic Acid Group (-SO₃H) **Improves water solubility/hydrophilicity, provides sites for ion exchange, acts as an electrocatalyst.Functionalizes carbon nanotubes to enhance catalytic activity for redox reactions in flow batteries. mdpi.com

Role in Biosensors and Diagnostic Tools (General Research Focus)

There is currently a lack of specific research focused on this compound as either an analyte or a component in biosensors and diagnostic tools. However, the general research focus on its close analogue, taurine, provides a strong precedent for its potential in this field. Taurine is increasingly recognized as an important biomarker for various conditions, including cardiovascular and neurodegenerative diseases, prompting the development of novel sensors for its detection. nih.govrsc.orgnih.gov

The research in this area centers on creating rapid, sensitive, and selective methods for quantifying amino sulfonic acids in complex biological fluids like human plasma and urine. nih.govnih.gov One successful approach involves the fabrication of electrochemical sensors. For example, a highly sensitive sensor for taurine was developed using a glassy carbon electrode modified with a nanocomposite of α-cyclodextrin and electrodeposited silver nanoparticles. nih.gov This platform was able to detect taurine at nanomolar concentrations in unprocessed human plasma, highlighting the potential for diagnosing diseases in their early stages. nih.gov

Another promising avenue is the development of colorimetric sensors, which offer low-cost and portable diagnostic solutions. Researchers have created paper-based colorimetric devices that use triangular silver nanoparticles (TA-AgNPs) as optical nanoprobes. nih.gov The presence of taurine induces a chemical reaction with the nanoparticles, resulting in a color change that can be quantified to determine the analyte's concentration, with detection limits in the micromolar range. nih.gov Such a method allows for direct biomarker quantification without extensive sample preparation. rsc.org

Given that this compound shares the same core structure as taurine, it is plausible that these sensing strategies could be adapted for its detection. The general research focus remains on advancing these sensor technologies to provide simple, cost-effective, and reliable diagnostic kits for monitoring biomarkers related to human health and disease. nih.gov

Research Focus AreaKey Findings in Taurine Biosensor ResearchPotential Relevance for this compound
Electrochemical Sensing Silver nanoparticle-based nanocomposites on glassy carbon electrodes can detect taurine in human plasma with a limit of quantification of 0.7 nM. nih.govThis platform could be modified to achieve sensitive electrochemical detection of this compound as a potential biomarker.
Colorimetric Detection Paper-based colorimetric devices using triangular silver nanoparticles (TA-AgNPs) can detect taurine via a visible color change, with detection limits below 0.2 µM. nih.govA similar low-cost, portable colorimetric assay could be developed for rapid screening of this compound.
Biomarker Identification Taurine is investigated as a biomarker for neurodegenerative diseases, cardiovascular diseases, and metabolic disorders like phenylketonuria. nih.govnih.govmdpi.comThis compound could be investigated as a novel or complementary biomarker for similar or different pathological conditions.

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